molecular formula C8H16N2O B1291088 (4-Cyclopropylmorpholin-2-yl)methanamine

(4-Cyclopropylmorpholin-2-yl)methanamine

Cat. No.: B1291088
M. Wt: 156.23 g/mol
InChI Key: QRQJMLLETLWOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopropylmorpholin-2-yl)methanamine is a secondary amine characterized by a morpholine ring substituted with a cyclopropyl group at the 4-position and a methanamine moiety at the 2-position.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(4-cyclopropylmorpholin-2-yl)methanamine

InChI

InChI=1S/C8H16N2O/c9-5-8-6-10(3-4-11-8)7-1-2-7/h7-8H,1-6,9H2

InChI Key

QRQJMLLETLWOHM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCOC(C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs from the provided evidence and inferred structural relatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Challenges Safety Data (if available)
(4-Cyclopropylmorpholin-2-yl)methanamine Morpholine ring + methanamine 4-Cyclopropyl, 2-methanamine Hypothesized receptor modulation (e.g., adenosine receptors) Cyclopropyl integration; stereochemical control Not reported in evidence
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + methanamine 4-Chlorophenyl, benzimidazole Inhibits wheat germination (phytotoxic effects) Benzimidazole coupling; aryl halide stability Not reported
1-Cyclopropyl-2-(2-methylphenyl)ethanamine Ethylamine backbone Cyclopropyl, o-tolyl Unknown; structural analog Cyclopropyl synthesis; purity (95%) Skin/eye irritant; respiratory caution
1-(1H-Imidazol-2-yl)methanamine Imidazole + methanamine Imidazole ring Intermediate for adenosine receptor ligands Imidazole functionalization Not reported

Key Comparative Insights

Structural Flexibility vs. Bioactivity: The morpholine core in the target compound offers enhanced solubility compared to aromatic heterocycles (e.g., benzimidazole or imidazole in –2). However, this may reduce π-π stacking interactions critical for receptor binding, as seen in imidazole-based adenosine ligands .

Synthetic Complexity :

  • Cyclopropyl integration (as in the target compound and ) requires specialized reagents (e.g., cyclopropanation agents) and stereochemical control, contrasting with simpler aryl halide couplings in .

Biological Applications :

  • While benzimidazole-based methanamines exhibit phytotoxicity (), morpholine derivatives are more commonly associated with CNS or cardiovascular targets due to their pharmacokinetic advantages .

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